

# Application Notes and Protocols for Measuring Mitochondrial Calcium with Fura Red AM

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## Compound of Interest

Compound Name: Fura Red AM

Cat. No.: B15139589

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Calcium ( $\text{Ca}^{2+}$ ) is a ubiquitous second messenger that regulates a multitude of cellular processes, including mitochondrial function. Mitochondria play a crucial role in buffering cytosolic  $\text{Ca}^{2+}$  signals and in regulating their own metabolism and apoptotic pathways through matrix  $\text{Ca}^{2+}$  concentration. Accurate measurement of mitochondrial  $\text{Ca}^{2+}$  dynamics is therefore essential for understanding cell physiology and pathology.

Fura Red, AM is a fluorescent  $\text{Ca}^{2+}$  indicator that, upon hydrolysis by intracellular esterases, exhibits a shift in its fluorescence properties upon binding to  $\text{Ca}^{2+}$ .<sup>[1]</sup> It is a ratiometric indicator, allowing for more precise quantification of  $\text{Ca}^{2+}$  concentrations by correcting for variations in dye loading, cell thickness, and photobleaching.<sup>[2]</sup> While Fura Red is primarily utilized for measuring cytosolic  $\text{Ca}^{2+}$ , this document will provide a comprehensive protocol for its use and discuss its application and limitations for measuring mitochondrial  $\text{Ca}^{2+}$ , alongside recommended alternatives for specific mitochondrial measurements.

## Principle of Fura Red AM

Fura Red, AM is an acetoxymethyl (AM) ester derivative of the Fura Red dye. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane.<sup>[3]</sup> Once inside the cell, cytosolic esterases cleave the AM ester groups, trapping the now membrane-impermeant Fura Red molecule in the cytoplasm.<sup>[3]</sup>

Unlike many other fluorescent  $\text{Ca}^{2+}$  indicators that increase in fluorescence upon  $\text{Ca}^{2+}$  binding, Fura Red's fluorescence emission decreases as it binds to  $\text{Ca}^{2+}$  when excited at approximately 488 nm.[1] For ratiometric measurements, Fura Red is typically excited at two different wavelengths. An increase in intracellular  $\text{Ca}^{2+}$  leads to an increased signal at one excitation wavelength (e.g., 406 nm) and a concurrent decrease in the signal at another (e.g., 532 nm).[2] The ratio of these two signals provides a quantitative measure of the intracellular  $\text{Ca}^{2+}$  concentration.

## Quantitative Data

The spectral properties and dissociation constant ( $K_d$ ) of Fura Red for  $\text{Ca}^{2+}$  are crucial for accurate experimental design and data interpretation. These values can vary depending on the experimental conditions.

Property	Value	Notes
Excitation Wavelengths (Ratiometric)	~406 nm / ~532 nm[2] or ~435 nm / ~470 nm	The ratio of emissions at these excitation wavelengths is used for $\text{Ca}^{2+}$ quantification.
Emission Wavelength	~630-660 nm	The emission maximum can be influenced by the local environment.[4]
Dissociation Constant ( $K_d$ ) for $\text{Ca}^{2+}$	~140 nM - 400 nM	The $K_d$ can be affected by pH, temperature, and ionic strength. In situ calibration is recommended for precise measurements.

## Experimental Protocols

### Protocol 1: Measurement of Cytosolic Calcium with Fura Red AM

This protocol outlines the standard procedure for loading cells with **Fura Red AM** to measure cytosolic  $\text{Ca}^{2+}$  concentrations.

#### Materials:

- Fura Red, AM
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Pluronic® F-127
- Probenecid (optional)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Adherent or suspension cells
- Fluorescence microscope or plate reader with appropriate filters/monochromators

#### Reagent Preparation:

- Fura Red, AM Stock Solution (2-5 mM): Dissolve Fura Red, AM in high-quality anhydrous DMSO. For example, to make a 2 mM stock solution, dissolve 1 mg of Fura Red, AM in approximately 459  $\mu$ L of DMSO. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
- 10% (w/v) Pluronic® F-127 Solution: Dissolve Pluronic® F-127 in DMSO. This solution acts as a dispersing agent to aid in loading the dye into the cells.
- Probenecid Stock Solution (250 mM): (Optional) Probenecid is an anion-transport inhibitor that can reduce the leakage of the de-esterified dye from the cells. Dissolve probenecid in 1 M NaOH and then dilute with HBSS to the final concentration.
- Loading Buffer: Prepare a working solution of Fura Red, AM in a physiological buffer (e.g., HBSS). The final concentration of Fura Red, AM should be in the range of 1-10  $\mu$ M.<sup>[2]</sup> The loading buffer should also contain 0.02-0.04% Pluronic® F-127 to prevent dye aggregation. If using probenecid, the final concentration is typically 1-2.5 mM.

#### Cell Loading Procedure:

- Culture cells on coverslips or in a multi-well plate to the desired confluency.

- Remove the culture medium and wash the cells once with pre-warmed HBSS.
- Add the Fura Red, AM loading buffer to the cells.
- Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature may need to be determined empirically for each cell type.
- After incubation, wash the cells two to three times with pre-warmed HBSS to remove excess dye.
- Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the dye by intracellular esterases.
- The cells are now ready for imaging.

#### Imaging and Data Analysis:

- Mount the coverslip onto an imaging chamber or place the multi-well plate into the fluorescence reader.
- Excite the cells sequentially at the two ratiometric excitation wavelengths (e.g., 406 nm and 532 nm) and collect the emission at ~650 nm.[2]
- Record the fluorescence intensities at both excitation wavelengths over time.
- Calculate the ratio of the fluorescence intensities (e.g., F406/F532). Changes in this ratio correspond to changes in intracellular  $\text{Ca}^{2+}$  concentration.
- For quantitative measurements, a calibration can be performed using  $\text{Ca}^{2+}$  ionophores (e.g., ionomycin) and solutions of known  $\text{Ca}^{2+}$  concentrations to determine the minimum (Rmin) and maximum (Rmax) ratios.

## Measuring Mitochondrial Calcium: Challenges and Alternatives

While the above protocol is well-established for cytosolic  $\text{Ca}^{2+}$ , using **Fura Red AM** for specific mitochondrial  $\text{Ca}^{2+}$  measurements is not a standard application and presents significant

challenges.

- **Lack of Specific Targeting:** Fura Red, AM does not contain a specific targeting moiety for mitochondria. Its accumulation is primarily in the cytosol.
- **Potential for Artifacts:** Some studies have shown that Fura-2, a closely related dye, can be sequestered into organelles, including mitochondria, which can be a source of artifacts in cytosolic measurements.[\[5\]](#) This non-specific localization makes it difficult to distinguish the mitochondrial  $\text{Ca}^{2+}$  signal from the cytosolic signal.

Recommended Alternatives for Mitochondrial Calcium Measurement:

For reliable measurement of mitochondrial  $\text{Ca}^{2+}$ , probes that selectively accumulate in the mitochondria are recommended.

- **Rhod-2, AM and X-Rhod-1, AM:** These are cationic, red fluorescent indicators that accumulate in the negatively charged mitochondrial matrix.[\[6\]](#)[\[7\]](#) Rhod-2 has been widely used to monitor changes in mitochondrial  $\text{Ca}^{2+}$  in various cell types.[\[8\]](#)
- **mt-fura-2:** A recently developed synthetic probe where the Fura-2 backbone has been modified with two triphenylphosphonium cations to specifically target it to the mitochondria. [\[9\]](#)[\[10\]](#) This probe retains the ratiometric properties of Fura-2, allowing for quantitative measurements of mitochondrial  $\text{Ca}^{2+}$ .[\[11\]](#)[\[12\]](#)

## Protocol 2: General Protocol for Measuring Mitochondrial Calcium with Rhod-2, AM

Materials:

- Rhod-2, AM
- Anhydrous DMSO
- Pluronic® F-127
- Physiological buffer (e.g., HBSS)

- Confocal microscope

#### Procedure:

- Prepare a 1 mM stock solution of Rhod-2, AM in DMSO.
- Prepare a loading buffer containing 2-5  $\mu$ M Rhod-2, AM and 0.02% Pluronic® F-127 in HBSS.
- Incubate cells with the loading buffer for 30-60 minutes at 37°C.
- Wash the cells with fresh HBSS.
- Allow 30 minutes for de-esterification.
- Image the cells using a confocal microscope with an excitation wavelength of ~550 nm and emission collection at ~580 nm. The punctate staining pattern is indicative of mitochondrial localization.

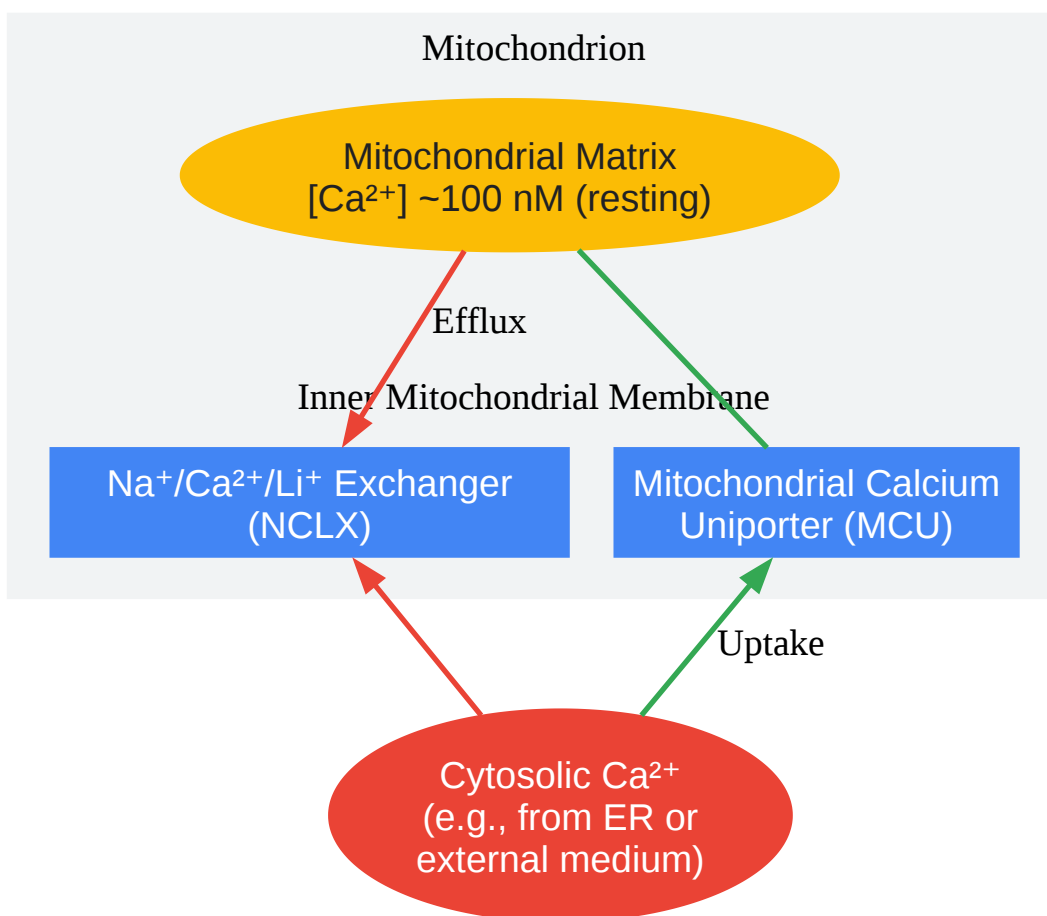
To confirm mitochondrial localization, co-staining with a mitochondria-specific dye like MitoTracker Green can be performed. For more specific mitochondrial measurements, permeabilization of the plasma membrane with a mild detergent like saponin can be used to wash out the cytosolic fraction of the dye.[8]

## Visualizations



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Caption: Experimental workflow for measuring intracellular calcium with **Fura Red AM**.



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Caption: Key pathways of mitochondrial calcium transport.

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